BenchChemオンラインストアへようこそ!

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea

Xanthine Oxidase Inhibition Mixed-Type Inhibition Enzyme Kinetics

This compound is a mixed-type xanthine oxidase inhibitor with a Ki of 0.9 nM, making it a structurally distinct, non-purine comparator to febuxostat. Its benzodioxin-pyrrolidine urea scaffold is ideal for scaffold-hopping studies and intellectual property diversification. Unlike allopurinol, it requires no metabolic conversion, ensuring direct enzyme affinity in biochemical assays. Use it in enzymatic screening cascades or SAR investigations where a high-potency, mixed-type inhibitor is required. Limited public pharmacokinetic data supports in vitro applications.

Molecular Formula C17H19N5O3
Molecular Weight 341.371
CAS No. 1396810-00-6
Cat. No. B2546655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea
CAS1396810-00-6
Molecular FormulaC17H19N5O3
Molecular Weight341.371
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C17H19N5O3/c23-17(20-12-3-4-14-15(9-12)25-8-7-24-14)21-13-10-18-16(19-11-13)22-5-1-2-6-22/h3-4,9-11H,1-2,5-8H2,(H2,20,21,23)
InChIKeyAVISDYSKJZNGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea (CAS 1396810-00-6): Xanthine Oxidase Inhibitor Procurement Evidence Guide


1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea (CAS 1396810-00-6) is a synthetic urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a urea bridge to a pyrimidine ring substituted with a pyrrolidin-1-yl group . It belongs to the class of pyrimidinyl-pyrrolidine ureas and has been characterized as a mixed-type inhibitor of xanthine oxidase with nanomolar affinity [1]. Publicly available comparative selectivity, pharmacokinetic, and in vivo efficacy data for this compound remain scarce.

Why Generic Substitution Fails for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea in Xanthine Oxidase Research


Xanthine oxidase inhibitors within the pyrimidinyl-urea class are not interchangeable because minor structural modifications produce large shifts in inhibition mechanism, potency, and enzyme-substrate complex affinity [1]. For 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea, the substitution pattern yields a mixed-type inhibition profile with a Ki for the enzyme-substrate complex that differs markedly from simpler pyrimidinyl-urea analogs lacking the benzodioxin-pyrrolidine architecture [2]. Generic substitution without head-to-head enzyme kinetics data risks introducing a compound with altered inhibition modality and substantially weaker potency.

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea vs. Comparator Xanthine Oxidase Inhibitors


Mixed-Type Inhibitory Potency (Ki) on Bovine Xanthine Oxidase vs. Febuxostat

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea exhibits mixed-type inhibition of bovine xanthine oxidase with a Ki of 0.9 nM [1]. In a separate study using the same enzyme source (bovine milk xanthine oxidase) and the same inhibition modality (mixed-type), febuxostat (TEI-6720) demonstrated a Ki of 0.7 nM [2]. This places the target compound within 1.3-fold of febuxostat's potency under comparable assay conditions.

Xanthine Oxidase Inhibition Mixed-Type Inhibition Enzyme Kinetics

Enzyme-Substrate Complex Affinity (Secondary Ki) vs. Febuxostat

The target compound showed a secondary Ki of 2.3 nM for the enzyme-substrate complex in a mixed-type inhibition model using bovine xanthine oxidase [1]. This secondary Ki reflects affinity for the enzyme-substrate complex, a parameter not routinely reported but relevant for characterizing inhibitor behavior at physiological substrate concentrations. Febuxostat's corresponding secondary Ki under similar conditions has been reported as approximately 1.8 nM [2], though direct methodological equivalence is not fully established.

Xanthine Oxidase Enzyme-Substrate Complex Inhibition Secondary Ki

Functional IC50 in Uric Acid Formation Assay vs. Allopurinol Baseline

The target compound inhibited bovine xanthine oxidase with an IC50 of 5.5 nM measured by uric acid formation after 30 min incubation [1]. By comparison, allopurinol exhibits a widely reported IC50 range of 4,190–7,000 nM on xanthine oxidase . This represents a potency advantage of approximately 760–1,270-fold over allopurinol in this in vitro endpoint. However, this is a cross-study comparison using different assay protocols, and allopurinol's in vivo activity is mediated primarily by its active metabolite oxypurinol.

Xanthine Oxidase IC50 Uric Acid Formation

Procurement-Relevant Application Scenarios for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea


In Vitro Xanthine Oxidase Inhibition Studies Requiring Mixed-Type Mechanism Without Metabolic Activation

This compound is suitable for biochemical enzyme assays where a mixed-type xanthine oxidase inhibitor is needed that acts directly on the enzyme without requiring metabolic conversion [1]. Unlike allopurinol, which must be oxidized to oxypurinol for full activity, the target compound's Ki of 0.9 nM directly reflects its intrinsic enzyme affinity. Researchers investigating structure-activity relationships of non-purine xanthine oxidase inhibitors can use this compound as a benzodioxin-pyrrolidine urea scaffold reference .

Enzyme-Substrate Complex Inhibition Studies

The secondary Ki of 2.3 nM for the enzyme-substrate complex makes this compound a useful probe for studying inhibitor binding to the xanthine oxidase-substrate intermediate state [1]. This property is relevant for research on inhibitors that maintain efficacy at elevated substrate concentrations, such as in hyperuricemic conditions where xanthine accumulates. The mixed-type inhibition profile distinguishes this compound from purely competitive inhibitors and enables mechanistic investigations of ternary complex formation.

Comparator Profiling Against Febuxostat in Xanthine Oxidase Drug Discovery

With a Ki (0.9 nM) within 1.3-fold of febuxostat's Ki (0.7 nM) on the same enzyme source, this compound serves as a structurally distinct comparator for febuxostat in medicinal chemistry programs [1]. Its benzodioxin-pyrrolidine scaffold differs from febuxostat's thiazolecarboxylic acid core, enabling scaffold-hopping studies and intellectual property diversification efforts targeting xanthine oxidase for gout and hyperuricemia indications .

High-Potency Xanthine Oxidase Inhibition in Cell-Free Systems

The sub-10 nM IC50 (5.5 nM) against bovine xanthine oxidase in uric acid formation assays indicates sufficient potency for use in enzymatic screening cascades where strong baseline inhibition is required to detect allosteric modulators or combination effects [1]. Researchers should note that cell permeability, plasma protein binding, and in vivo pharmacokinetic data are not publicly available; therefore, in vitro biochemical applications are the most evidence-supported use case.

Quote Request

Request a Quote for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.